5,8-Dibromo-6,7-difluoro-2,3-bis(3-hexyloxyphenyl)quinoxaline
Overview
Description
5,8-Dibromo-6,7-difluoro-2,3-bis(3-hexyloxyphenyl)quinoxaline is a complex organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds with a fused benzene and pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromo-6,7-difluoro-2,3-bis(3-hexyloxyphenyl)quinoxaline typically involves multiple steps, starting with the formation of the quinoxaline core. One common approach is the condensation of 1,2-diamines with 1,2-diketones under acidic conditions. Subsequent halogenation and alkylation steps introduce the bromine and hexyloxyphenyl groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems and advanced purification techniques can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atoms can be oxidized to form bromine radicals, which can further react with other molecules.
Reduction: The compound can be reduced to remove the bromine atoms, resulting in different derivatives.
Substitution: The fluorine atoms can be substituted with other groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Bromine radicals and oxidized derivatives.
Reduction: Derivatives lacking bromine atoms.
Substitution: Fluorinated derivatives with different substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it suitable for creating new materials with specific properties.
Biology: In biological research, 5,8-Dibromo-6,7-difluoro-2,3-bis(3-hexyloxyphenyl)quinoxaline can be used as a probe to study biological systems. Its fluorescence properties make it useful in imaging and tracking cellular processes.
Medicine: This compound has potential applications in medicinal chemistry. Its ability to interact with biological targets can be harnessed to develop new drugs or therapeutic agents.
Industry: In the industry, this compound can be used in the development of advanced materials, such as semiconductors and organic photovoltaic devices
Mechanism of Action
The mechanism by which 5,8-Dibromo-6,7-difluoro-2,3-bis(3-hexyloxyphenyl)quinoxaline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system and the desired outcome.
Comparison with Similar Compounds
5,8-Dibromo-6,7-difluoroquinoxaline: Lacks the hexyloxyphenyl groups.
2,3-Bis(3-hexyloxyphenyl)quinoxaline: Lacks the bromine and fluorine atoms.
5,8-Dibromo-2,3-bis(3-hexyloxyphenyl)quinoxaline: Lacks the fluorine atoms.
Uniqueness: 5,8-Dibromo-6,7-difluoro-2,3-bis(3-hexyloxyphenyl)quinoxaline is unique due to the presence of both bromine and fluorine atoms, as well as the hexyloxyphenyl groups. This combination of functional groups provides it with distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
5,8-dibromo-6,7-difluoro-2,3-bis(3-hexoxyphenyl)quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34Br2F2N2O2/c1-3-5-7-9-17-39-23-15-11-13-21(19-23)29-30(22-14-12-16-24(20-22)40-18-10-8-6-4-2)38-32-26(34)28(36)27(35)25(33)31(32)37-29/h11-16,19-20H,3-10,17-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPESMLBYAUZJMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)C2=NC3=C(C(=C(C(=C3Br)F)F)Br)N=C2C4=CC(=CC=C4)OCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34Br2F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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